N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a quinazoline moiety linked to a 2,5-dimethoxyphenyl group via a thioether linkage. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Thioether Formation: The quinazoline core is then reacted with a thiol derivative of 2,5-dimethoxyphenyl acetic acid under conditions that promote thioether bond formation, such as using a base like sodium hydride in an aprotic solvent.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the quinazoline ring or the thioether linkage, potentially yielding dihydroquinazoline or thiol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroquinazoline compounds.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinazoline derivatives.
Medicine: Exploration as a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide would depend on its specific biological target. Generally, compounds with quinazoline moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thioether linkage might also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide: can be compared with other quinazoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy groups and a thioether linkage, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Compound Overview
This compound is classified as an acetamide with a quinazoline moiety linked to a 2,5-dimethoxyphenyl group via a thioether bond. Its structural formula can be represented as follows:
The compound is recognized for its potential applications in drug development, particularly in oncology and infectious diseases.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives and formamide.
- Thioether Formation : The quinazoline core is reacted with a thiol derivative of 2,5-dimethoxyphenyl acetic acid using bases like sodium hydride.
- Acetamide Formation : The final product is obtained through acetamide formation reactions.
Anticancer Properties
Numerous studies have investigated the anticancer effects of quinazoline derivatives, including this compound. For instance:
- In Vitro Studies : Research has shown that related quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines such as HCT116 (colorectal), MCF-7 (breast), and HepG2 (liver). The IC50 values for these compounds often range from 10 to 30 µM, indicating moderate to potent activity against tumor cells .
Antiviral Activity
Recent studies have also evaluated the antiviral properties of quinazoline derivatives against SARS-CoV-2 and other viruses. For example:
- Inhibition Studies : Compounds similar to this compound have shown moderate antiviral activity with IC50 values ranging from 79 to 104 µM against SARS-CoV-2 .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Thioquinazoline | 79.2 | Viral replication inhibition |
Tetrahydrothioquinazoline | 126.7 | Adsorption stage inhibition |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Quinazoline derivatives are known to inhibit various kinases and enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : These compounds may interact with cellular receptors affecting signaling pathways crucial for cancer growth.
- Antiviral Mechanisms : The thioether linkage may enhance binding affinity to viral proteins, inhibiting their function.
Comparative Analysis
When compared to other similar compounds within the quinazoline class, this compound exhibits unique properties due to its specific substitution pattern and thioether linkage.
Comparison Table
Compound Name | Anticancer Activity (IC50 µM) | Antiviral Activity (IC50 µM) |
---|---|---|
This compound | 10.72 | 79.2 |
Similar Quinazoline Derivative A | 15.0 | 85.0 |
Similar Quinazoline Derivative B | 12.5 | 90.0 |
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial evaluating a quinazoline-based compound showed significant tumor reduction in patients with advanced colorectal cancer.
- Antiviral Efficacy : Another study demonstrated that a related compound reduced viral load in patients infected with SARS-CoV-2.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-12-7-8-16(24-2)15(9-12)21-17(22)10-25-18-13-5-3-4-6-14(13)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRSPHWGIAOLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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